Comprehensive Technical Guide on 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone: Synthesis, Physicochemical Properties, and Biological Applications
Comprehensive Technical Guide on 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone: Synthesis, Physicochemical Properties, and Biological Applications
Executive Summary
The compound 2-chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS: 69844-34-4) represents a highly versatile scaffold in medicinal chemistry and materials science[1]. Derived from the 1,4-naphthoquinone pharmacophore, this molecule leverages a push-pull electronic configuration—pairing an electron-withdrawing halogen with an electron-donating amino alcohol—to modulate its redox potential and biological reactivity[2]. This whitepaper provides an authoritative, in-depth analysis of its structural properties, reaction kinetics, and pharmacological mechanisms for drug development professionals.
Molecular Architecture and Physicochemical Profile
The structural foundation of 2-chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone consists of a bicyclic planar quinone system. The presence of the chlorine atom at the C2 position significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, while the C3 secondary amine introduces hydrogen-bonding capabilities and steric bulk[3]. This precise substitution pattern is critical for its interaction with biological targets, such as cellular flavoenzymes, and dictates its solubility and partition coefficient[4].
Table 1: Quantitative Physicochemical Properties
| Property | Specification |
| CAS Registry Number | 69844-34-4 |
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.67 g/mol |
| LogP (Predicted) | ~1.31 |
| Appearance | Orange to red crystalline powder |
| Solubility Profile | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water |
Mechanistic Synthesis and Reaction Kinetics
The synthesis of 2-chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone relies on the regioselective nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone) with 2-aminoethanol[2].
Causality of Experimental Choices:
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Nucleophile Selection: 2-aminoethanol is a bifunctional molecule containing both an amine and a hydroxyl group. The amine nitrogen is a softer, more polarizable nucleophile compared to the oxygen atom, leading to exclusive N-alkylation on the quinone ring rather than O-alkylation[2].
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Mono-substitution Control: Once the first chlorine atom is displaced, the incoming amino group donates electron density into the quinone π-system via resonance. This significantly deactivates the adjacent C2 carbon, rendering the second chlorine atom highly resistant to further nucleophilic attack, thus preventing unwanted di-substitution[3].
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Solvent and Base: Methanol is selected as a polar protic solvent to stabilize the transition state. Triethylamine (Et3N) is employed as a non-nucleophilic base to scavenge the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the unreacted 2-aminoethanol[2].
Fig 1. Nucleophilic substitution workflow for synthesizing the target naphthoquinone.
Step-by-Step Synthesis Protocol (Self-Validating System):
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Preparation: Dissolve 10 mmol of 2,3-dichloro-1,4-naphthoquinone in 50 mL of absolute methanol in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Add 12 mmol of triethylamine (Et3N) to the solution to establish an alkaline environment for HCl scavenging.
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Nucleophilic Attack: Slowly add 11 mmol of 2-aminoethanol dropwise over 15 minutes. Validation Check: The solution will transition from yellow to a deep orange/red, visually confirming the formation of the amino-quinone chromophore.
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Thermal Activation: Heat the reaction mixture to 50-60 °C and stir for 4 hours. Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the dichlone starting spot confirms reaction completion.
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Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the red precipitate under vacuum.
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Purification: Recrystallize the crude product from hot ethanol to yield pure 2-chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone.
Biological Activity and Pharmacological Pathways
Halogenated amino-naphthoquinones exhibit potent broad-spectrum biological activities, including antifungal, antibacterial, and antineoplastic effects[3]. The primary mechanism of action driving this cytotoxicity is redox cycling[4].
The quinone moiety acts as an electron acceptor. Inside a target cell, flavoenzymes catalyze a one-electron reduction of the quinone to a highly reactive semiquinone radical[4]. In the presence of molecular oxygen, the semiquinone rapidly auto-oxidizes back to the parent quinone, concomitantly reducing oxygen to the superoxide anion (O2•-) and subsequently hydrogen peroxide (H2O2)[4]. This continuous redox cycle amplifies intracellular reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, DNA damage, and ultimately, pathogen or tumor cell apoptosis[4]. Furthermore, the retained chlorine atom at the C2 position is essential for maximizing antifungal potency, as steric bulk and electronegativity at this site enhance target enzyme binding[3].
Fig 2. Redox cycling mechanism of naphthoquinones generating reactive oxygen species.
Analytical Characterization and Experimental Workflows
To ensure batch-to-batch consistency and purity for biological assays, rigorous analytical characterization is required. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust method for quantifying 2-chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone[5].
Table 2: Optimized RP-HPLC Analytical Conditions
| Parameter | Specification |
| Column | Newcrom R1 (or equivalent C18), 3 µm particle size |
| Mobile Phase | Acetonitrile (MeCN) / Water / 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Detection Wavelength | UV at 254 nm and 450 nm (chromophore specific) |
| Flow Rate | 1.0 mL/min |
Step-by-Step HPLC Protocol:
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase.
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System Equilibration: Flush the Newcrom R1 column with the mobile phase (e.g., 60% MeCN / 40% Water / 0.1% H3PO4) for 20 minutes to establish a stable baseline[5]. Note: For Mass Spectrometry (LC-MS) compatibility, substitute phosphoric acid with 0.1% formic acid[5].
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Injection & Separation: Inject 10 µL of the sample. The lipophilic naphthoquinone core interacts with the stationary phase, while the polar hydroxyethyl group modulates retention time, ensuring separation from unreacted dichlone (which elutes later due to higher hydrophobicity).
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Quantification: Integrate the area under the curve (AUC) at the specific retention time to calculate purity. A purity of >98% is required for downstream in vitro biological evaluation.
Conclusion
2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is a structurally optimized pharmacophore that bridges synthetic accessibility with profound biological efficacy. By understanding the nucleophilic thermodynamics of its synthesis and the redox kinetics of its biological action, researchers can leverage this compound as a foundational building block for advanced antimicrobial and antineoplastic drug development.
References
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Semantic Scholar - SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW URL:[Link]
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Sciforum - SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS URL:[Link]
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SciELO - NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES URL:[Link]
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SIELC Technologies - 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone URL:[Link]
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FDA UNII - UNII - CVS5KHM2SL (CAS 69844-34-4) URL:[Link]
Sources
- 1. UNII - CVS5KHM2SL | UNII Search Service [precision.fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 5. 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | SIELC Technologies [sielc.com]
